molecular formula C22H23ClN2O4S B301179 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B301179
M. Wt: 446.9 g/mol
InChI Key: XCYWWJXXNPXLAA-GIFQUSADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. Additionally, it has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects:
5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it possesses potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments include its potent biological activities, high yield of synthesis, and relatively low cost. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions that can be explored in the study of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One potential direction is the investigation of its potential applications in the treatment of inflammatory diseases, such as arthritis and colitis. Additionally, further studies can be conducted to elucidate its mechanism of action and potential side effects. Furthermore, the development of novel derivatives of this compound with improved biological activities can also be explored.

Synthesis Methods

The synthesis of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one with thioacetic acid in the presence of a catalytic amount of triethylamine. This reaction leads to the formation of the desired compound with a high yield.

Scientific Research Applications

5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been found to possess potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.

properties

Product Name

5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C22H23ClN2O4S

Molecular Weight

446.9 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23ClN2O4S/c1-4-10-25-21(27)19(13-14-11-17(23)20(26)18(12-14)28-3)30-22(25)24-15-6-8-16(9-7-15)29-5-2/h6-9,11-13,26H,4-5,10H2,1-3H3/b19-13-,24-22?

InChI Key

XCYWWJXXNPXLAA-GIFQUSADSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)OC)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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